molecular formula C45H51D6NO14 B1574182 Cabazitaxel-C13

Cabazitaxel-C13

Cat. No. B1574182
M. Wt: 841.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cabazitaxel-C13 is a C13 labeled cabazitaxel. Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).

Scientific Research Applications

Synthesis and Biological Evaluation

Cabazitaxel, a recently FDA-approved taxane anticancer agent, has undergone synthesis and biological evaluation to create novel analogues. A novel semi-synthesis approach was developed, leading to concise and efficient production with fewer hazardous reagents. These analogues demonstrated potent cytotoxicity against various cell lines, and preliminary in vivo studies suggested strong antitumor activity, making them potential candidates for further preclinical evaluation (Ren et al., 2021).

Advanced Prostate Cancer Treatment

Cabazitaxel has shown significant effectiveness in treating metastatic castration-resistant prostate cancer (mCRPC), especially post-docetaxel. Clinical trials have demonstrated noninferiority in efficacy with a reduced dose, highlighting its role in mCRPC management (Eisenberger et al., 2017).

Drug Analysis and Stability

Research has focused on developing liquid chromatographic methods for Cabazitaxel analysis in pharmaceutical products. These methods ensure accurate determination and stability, essential for biological studies and clinical use (Annapurna et al., 2017).

Novel Delivery Systems

Efforts are underway to develop new delivery systems for cabazitaxel. These systems aim to improve solubility and targeting, potentially enhancing its therapeutic applications, especially for hormone-refractory metastatic prostate cancer (Sun et al., 2018).

Antitumor Activity and Mechanism of Action

Cabazitaxel has been noted for its antitumor activity in taxane-resistant tumors. Studies show it stabilizes microtubules effectively, particularly in chemotherapy-resistant cells, offering insights into its potential in overcoming drug resistance (Vrignaud et al., 2013).

Cabazitaxel in Combination Therapies

Research also explores the combination of cabazitaxel with antiandrogen therapy in advanced prostate cancer. These studies reveal the potential of cabazitaxel in enhancing treatment efficacy when used alongside other therapeutic agents (Martin et al., 2016).

properties

Product Name

Cabazitaxel-C13

Molecular Formula

C45H51D6NO14

Molecular Weight

841.97

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H]

Appearance

white solid powder

synonyms

; (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocycl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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